molecular formula C21H15NO B11431335 3-Anilino-2-phenyl-1H-inden-1-one CAS No. 14303-28-7

3-Anilino-2-phenyl-1H-inden-1-one

Cat. No.: B11431335
CAS No.: 14303-28-7
M. Wt: 297.3 g/mol
InChI Key: JOEZBBRAOYIFLS-UHFFFAOYSA-N
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Description

3-Anilino-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of an indanone core with an anilino group at the 3-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-2-phenyl-1H-inden-1-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxybenzo[e]isoindolinone.

    Addition of Alkyllithium: The 3-hydroxybenzo[e]isoindolinone is treated with alkyllithium compounds (such as s-butyllithium, n-butyllithium, methyllithium, or isopropyllithium) to form the corresponding intermediate.

    Lactam Ring Opening: The intermediate undergoes lactam ring opening.

    Intramolecular Cyclization: Finally, an intramolecular cyclization leads to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Anilino-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Anilino-2-phenyl-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Anilino-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

  • 3-Hydroxy-2-phenyl-1H-inden-1-one
  • 3-Anilino-2,3-dihydro-1H-inden-1-one
  • 2-Phenyl-1H-indene

Comparison: 3-Anilino-2-phenyl-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

14303-28-7

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

3-anilino-2-phenylinden-1-one

InChI

InChI=1S/C21H15NO/c23-21-18-14-8-7-13-17(18)20(22-16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14,22H

InChI Key

JOEZBBRAOYIFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4

Origin of Product

United States

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